molecular formula C10H5N2O4- B253501 6-Nitro-4-quinolinecarboxylate

6-Nitro-4-quinolinecarboxylate

Cat. No. B253501
M. Wt: 217.16 g/mol
InChI Key: VORLKHCMDHXIQH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

6-Nitro-4-quinolinecarboxylate is a chemical compound that has been widely used in scientific research applications due to its unique properties. It is a derivative of quinoline and has been studied extensively for its potential use in various fields of research.

Mechanism of Action

The mechanism of action of 6-Nitro-4-quinolinecarboxylate is not fully understood. However, it has been suggested that it inhibits the growth of cancer cells by inducing apoptosis, which is programmed cell death. It has also been suggested that it inhibits the growth of bacteria by interfering with bacterial DNA synthesis. Additionally, it has been suggested that it has neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
6-Nitro-4-quinolinecarboxylate has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce bacterial growth, and have neuroprotective properties. Additionally, it has been found to have antioxidant properties, which may help to reduce oxidative stress in the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-Nitro-4-quinolinecarboxylate in lab experiments is that it has been extensively studied and its properties are well understood. Additionally, it is readily available and relatively inexpensive. However, one limitation of using 6-Nitro-4-quinolinecarboxylate in lab experiments is that it may have toxic effects on cells at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of 6-Nitro-4-quinolinecarboxylate in scientific research. One direction is to further study its potential use in cancer research and to develop more effective cancer treatments. Another direction is to study its potential use in the treatment of bacterial infections and to develop new antibiotics. Additionally, further research is needed to fully understand the mechanism of action of 6-Nitro-4-quinolinecarboxylate and its potential use in the treatment of neurological disorders.

Synthesis Methods

The synthesis of 6-Nitro-4-quinolinecarboxylate involves the reaction of 6-nitroquinoline-4-carboxylic acid with thionyl chloride, followed by the reaction with dimethylformamide dimethyl acetal. The resulting product is then treated with sodium hydroxide to obtain the final product.

Scientific Research Applications

6-Nitro-4-quinolinecarboxylate has been extensively used in scientific research due to its unique properties. It has been studied for its potential use in cancer research, as it has been found to inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of bacterial infections, as it has been found to have antibacterial properties. Additionally, it has been studied for its potential use in the treatment of neurological disorders, as it has been found to have neuroprotective properties.

properties

Product Name

6-Nitro-4-quinolinecarboxylate

Molecular Formula

C10H5N2O4-

Molecular Weight

217.16 g/mol

IUPAC Name

6-nitroquinoline-4-carboxylate

InChI

InChI=1S/C10H6N2O4/c13-10(14)7-3-4-11-9-2-1-6(12(15)16)5-8(7)9/h1-5H,(H,13,14)/p-1

InChI Key

VORLKHCMDHXIQH-UHFFFAOYSA-M

SMILES

C1=CC2=NC=CC(=C2C=C1[N+](=O)[O-])C(=O)[O-]

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1[N+](=O)[O-])C(=O)[O-]

Origin of Product

United States

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